Ethyl 5-Amino-2-fluorobenzoate

Overview

Description

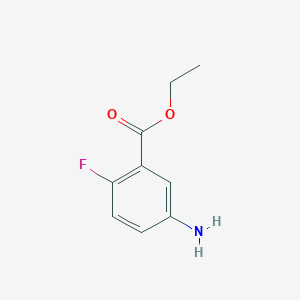

Ethyl 5-Amino-2-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzoic acid, featuring an amino group at the 5th position and a fluorine atom at the 2nd position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Amino-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-Amino-2-fluorobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-2-fluorobenzoate can be inferred from studies on related compounds. It is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-Amino-4,6-difluorobenzoate

- Ethyl 2-Amino-6-fluoro-3-nitrobenzoate

- Ethyl 2,6-difluoro-4-methoxybenzoate

Uniqueness

Ethyl 5-Amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as specific reactivity patterns and potential biological activity, making it valuable for targeted applications in medicinal chemistry and materials science .

Biological Activity

Ethyl 5-amino-2-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a fluorine atom, which contribute to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 181.18 g/mol. The presence of the amino and fluorine groups enhances the compound's reactivity and binding affinity towards various biological targets, making it a valuable candidate for further research in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It acts as an enzyme inhibitor , binding to active sites and preventing substrate binding. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions. The mechanism can be summarized as follows:

- Enzyme Inhibition : this compound binds to the active sites of enzymes, preventing their catalytic activity.

- Modulation of Cellular Signaling : The compound may interfere with cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. A study focusing on similar compounds demonstrated that derivatives containing fluorinated aromatic structures can inhibit cancer cell proliferation. For instance, compounds with similar functional groups showed significant inhibitory effects against various cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402) .

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibition capabilities, particularly concerning enzymes involved in metabolic pathways relevant to cancer progression. The compound's unique structure allows it to selectively inhibit specific enzymes, which could lead to potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table outlines key differences:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| This compound | Contains amino and fluorine groups | Enhanced binding affinity for specific enzymes |

| Methyl 5-Amino-4-Chloro-2-Fluorobenzoate | Methyl ester instead of ethyl ester | Different reactivity due to methyl vs ethyl group |

| Ethyl 2-Chloro-4-Fluorobenzoate | Lacks amino group | Significant change in chemical behavior |

Case Studies and Research Findings

- Inhibitory Effects on Cancer Cells : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Binding Studies : Research indicates that the compound effectively binds to target enzymes through hydrogen bonding and hydrophobic interactions, which are crucial for modulating enzymatic activities .

- Therapeutic Applications : Ongoing investigations aim to explore the compound's role in developing new therapeutic agents targeting specific diseases, particularly cancers and metabolic disorders .

Properties

IUPAC Name |

ethyl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAFCORMAIIDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623299 | |

| Record name | Ethyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-39-6 | |

| Record name | Ethyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.